molecular formula C7H7ClN4 B11732081 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11732081
M. Wt: 182.61 g/mol
InChI Key: TWERXTVRTBBHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a high-purity chemical intermediate designed for research and development in medicinal chemistry. Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold are of significant interest in drug discovery due to their broad biological activities and presence in pharmacologically active molecules . This scaffold is recognized as a privileged structure in the design of novel therapeutic agents and has been identified in compounds acting as inhibitors for various kinase targets, such as JAK1 and JAK2, which are relevant in oncology and inflammatory diseases . The specific substitution pattern on this molecule—featuring a 2-amino group, a 6-chloro substituent, and an 8-methyl group—makes it a valuable synthon for further synthetic elaboration. The chloro group, in particular, serves as a versatile handle for cross-coupling reactions, allowing researchers to introduce structural diversity at this position . Similarly, the amino group can be functionalized through acylation or sulfonylation to create amide or sulfonamide derivatives, facilitating the exploration of structure-activity relationships (SAR) . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to handle this material with appropriate care in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7ClN4/c1-4-2-5(8)3-12-6(4)10-7(9)11-12/h2-3H,1H3,(H2,9,11)

InChI Key

TWERXTVRTBBHED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Two-Step Cyclocondensation with 1,1-Dimethoxy-N,N-Dimethylethylamine

This method, adapted from CN113416188B, involves:

  • Step 1 : Reacting 2-amino-3-chloro-5-methylpyridine with 1,1-dimethoxy-N,N-dimethylethylamine in N,N-dimethylformamide (DMF) under p-toluenesulfonic acid (0.1 mol%) catalysis at 130°C for 12 hours. This forms an intermediate imine (yield: 92–95%).

  • Step 2 : Treating the intermediate with hydroxylamine sulfonic acid in pyridine at 25°C for 12 hours, yielding the target compound (purity: 96.5%; yield: 92.5%).

Key Advantages :

  • No intermediate purification required.

  • Avoids hazardous reagents (e.g., bromine).

Oxidative Cyclization Using Hydrazine Derivatives

Copper-Catalyzed Tandem Radical Cyclization

Inspired by strategies in PMC6257563, this approach employs:

  • Reactants : 1,2-Bis(1-arylethylidene)hydrazines and methyl-substituted benzylidenemalononitriles.

  • Conditions : CuI (10 mol%), DMF, 80°C, 6 hours.

  • Yield : 78–85%.

Mechanistic Insight :
Radical intermediates facilitate cyclization, with the methyl and chloro groups introduced via the malononitrile precursor.

Microwave-Assisted Synthesis

Rapid Cyclization Under Microwave Irradiation

Adapted from Khomenko et al., this method uses:

  • Reactants : 2-Amino-3-chloro-5-methylpyridine and ethyl cyanoacetate.

  • Conditions : Microwave irradiation (150 W, 120°C, 20 minutes), acetic acid solvent.

  • Yield : 89%.

Benefits :

  • 10-fold reduction in reaction time compared to conventional heating.

Post-Synthetic Functionalization

Chlorination and Amination of Preformed Triazolo Cores

As demonstrated in WO2010141796A2, this involves:

  • Chlorination : Treating 2-amino-8-methyl-[1,triazolo[1,5-a]pyridine with PCl₅ in dichloromethane (0°C, 2 hours).

  • Amination : Reacting the chlorinated product with aqueous NH₃ (25°C, 6 hours).

  • Overall Yield : 76%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventTemperature/TimeYieldPurityReference
Cyclocondensation2-Amino-3-chloro-5-methylpyridinep-TsOH/DMF130°C, 24 h92.5%96.5%
Oxidative CyclizationBenzylidenemalononitrileCuI/DMF80°C, 6 h85%95%
Microwave-AssistedEthyl cyanoacetateAcetic acid120°C, 20 min89%98%
Post-Synthetic2-Amino-8-methyl-triazolo-pyridinePCl₅/NH₃0–25°C, 8 h76%94%

Challenges and Optimization Strategies

regioselectivity in Cyclization

The position of chloro and methyl groups is highly dependent on the starting pyridine’s substitution pattern. Using 3-chloro-5-methylpyridine derivatives ensures correct regiochemistry.

Solvent and Catalyst Optimization

  • DMF vs. Pyridine : DMF improves intermediate solubility, while pyridine enhances cyclization efficiency.

  • Catalyst Loading : p-TsOH > 0.1 mol% reduces side reactions (e.g., dimerization) .

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at position 6 undergoes substitution with strong nucleophiles (e.g., amines, alcohols) under basic conditions. This reactivity is critical for introducing new substituents.

Electrophilic Substitution

The amino group at position 2 activates the adjacent positions for electrophilic aromatic substitution, enabling reactions with nitration, alkylation, or acylation reagents.

Reaction Optimization Data

While specific data for this compound is limited, related triazolopyridines exhibit optimized yields under defined conditions. For example, a study on pyrazolo[1,5-a]pyridine synthesis demonstrated:

Reaction Conditions Yield
Ethanol + 6 equiv. acetic acid + O₂ atmosphere94%
Ethanol + 6 equiv. acetic acid + Ar atmosphere6%
Ethanol + 2 equiv. acetic acid + O₂ atmosphere34%

This highlights the critical role of oxygen and acid catalysis in achieving high yields .

Biological and Chemical Implications

The compound’s functional groups enable diverse applications:

  • Biological activity : Triazolopyridines often exhibit antimicrobial, anticancer, or enzyme-inhibiting properties, though specific data for this compound is not provided .

  • Chemical versatility : The chlorine and amino groups allow further functionalization, expanding its utility in medicinal chemistry.

Structural Considerations

The fused triazole-pyridine system introduces geometric constraints that influence reactivity. For instance:

  • Electronic effects : The chlorine atom (electron-withdrawing) and methyl group (electron-donating) modulate the ring’s reactivity.

  • Steric effects : The fused ring system may hinder substitution at certain positions.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is its potential as an antimicrobial agent. Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent activity with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests potential for developing new antibiotics from this compound class .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Notably, it has shown promise in inhibiting the replication of viruses like influenza.

Case Study: Influenza Virus Inhibition

In a study focusing on the inhibition of the RNA-dependent RNA polymerase (RdRP) of influenza A virus, compounds derived from triazolo-pyridine were found to disrupt the protein-protein interactions critical for viral replication. The best-performing compounds exhibited IC50 values in the low micromolar range, indicating strong antiviral activity .

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies involving various cancer cell lines (e.g., A549 lung cancer and MCF-7 breast cancer) showed that this compound inhibited cell proliferation effectively. The IC50 values were determined as follows:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Inhibition of Pro-inflammatory Cytokines

In vitro experiments indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these effects:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests a promising anti-inflammatory profile for the compound .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets.

Insights from Docking Studies

Docking simulations revealed that the compound binds effectively to target proteins associated with its antimicrobial and anticancer activities. These studies help rationalize the observed biological effects and guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their biological/physical properties are summarized in Table 1.

Table 1: Comparison of 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine with Structural Analogs

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target compound 2-NH₂, 6-Cl, 8-CH₃ Hypothesized enhanced solubility (NH₂) and metabolic stability (Cl, CH₃) -
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-CH₃ (no NH₂) Intermediate for Suzuki couplings; limited bioactivity data
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 2-NH₂, 6-Br Improved electrophilicity (Br vs. Cl); potential for cross-coupling reactions
8-Trifluoromethyl-6-Cl-[1,2,4]triazolo[1,5-a]pyridine 6-Cl, 8-CF₃ Enhanced lipophilicity (CF₃); potential herbicide/antimicrobial agent
5-Methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolopyrimidine core Antiproliferative activity (IC₅₀ = 0.12–3.82 μM against cancer cell lines)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides 2-SO₂NH₂ Herbicidal activity (e.g., 88% inhibition of Amaranthus retroflexus at 100 g/ha)

Key Research Findings and Gaps

  • Structure-activity relationships (SAR): The amino group at position 2 is critical for hydrogen bonding in biological targets, while halogen substituents (Cl, Br) improve electrophilicity and metabolic stability .
  • Synthetic limitations : Metal-free protocols (e.g., iodine-catalyzed cyclization) are underdeveloped for triazolopyridines compared to triazolopyrimidines .
  • Unanswered questions : The target compound’s solubility, toxicity, and in vivo efficacy remain uncharacterized. Comparative studies with bromo/trifluoromethyl analogs are needed to optimize substituent effects.

Biological Activity

2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS Number: 1319067-92-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H7ClN4
  • Molecular Weight : 182.61 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound can be achieved through various methods including microwave-mediated synthesis and traditional chemical reactions. A notable method involves the reaction of appropriate hydrazine derivatives with substituted pyridines under controlled conditions to yield high purity products .

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For example, studies have shown that derivatives of triazolo-pyridine can inhibit the growth of various cancer cell lines. In vitro tests demonstrated that this compound exhibits cytotoxic effects against breast adenocarcinoma (MCF7) and non-tumorigenic epithelial (MCF10A) cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells .
  • Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancerous cells through various pathways including caspase activation .

Study 1: Antitumor Activity

A study conducted on the efficacy of triazolo derivatives found that this compound exhibited a half-maximal inhibitory concentration (IC50) in the low micromolar range against MCF7 cells. The results suggest a promising potential for this compound as an anticancer agent .

Study 2: Pharmacological Profiling

In another study focusing on pharmacological profiling, the compound was evaluated for its ability to inhibit various kinases implicated in cancer progression. The results highlighted its effectiveness as a multitargeted kinase inhibitor with significant potency against Aurora kinases .

Data Summary

PropertyValue
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Purity≥95%
Anticancer IC50 (MCF7)Low micromolar range
Mechanism of ActionTopoisomerase II inhibition; Apoptosis induction

Q & A

Q. What are the common synthetic routes for 2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine?

Answer: The synthesis typically involves cyclization strategies starting from functionalized pyridine or triazole precursors. A widely used method is the annulation of 1,2,4-triazole rings onto amino-substituted pyridines . For example:

  • Step 1 : React N-(2-pyridyl)guanidines or amidines with halogenated ketones (e.g., ethyl 4-bromo-3-methylbut-2-enoate) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF) under reflux .
  • Step 2 : Deprotonation and purification via column chromatography (yields ~70–76%) .
    Alternative routes include Cu-catalyzed oxidative cyclization of guanidylpyridines, which avoids multistep procedures and achieves high yields under aerobic conditions .

Q. How is the structural characterization of this compound performed?

Answer: Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., triazole-pyridine planarity, substituent torsion angles ~55–72°) .
  • NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
    Weak intermolecular interactions (C–H⋯O/N) are identified via crystallography to explain packing patterns .

Q. What reactivity patterns are observed under standard reaction conditions?

Answer: The compound exhibits:

  • Nucleophilic substitution : Chlorine at position 6 can be replaced by cyano groups via Pd-catalyzed reactions (e.g., using Zn(CN)₂) .
  • Oxidation : Ethynyl or methyl groups may oxidize to carbonyls under strong oxidants (KMnO₄, CrO₃) .
  • Functionalization : Amino groups at position 2 participate in condensation reactions (e.g., with aldehydes or nitriles) to form fused heterocycles .

Advanced Research Questions

Q. How can cyclization steps be optimized to improve yield and purity?

Answer: Critical parameters include:

  • Catalyst selection : CuBr/1,10-phenanthroline systems enhance oxidative cyclization efficiency compared to traditional Pd catalysts .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while hexane/ethyl acetate mixtures aid crystallization .
  • Temperature control : Reflux (80–100°C) ensures complete cyclization without side-product formation .
    Contradictions in reported yields (e.g., 72% vs. 76%) may arise from variations in starting material purity or chromatographic conditions .

Q. What strategies enable regioselective functionalization of the triazolopyridine core?

Answer:

  • Directed metalation : Use of bulky bases (LDA) to deprotonate specific positions (e.g., C-8 for bromination) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling at halogenated positions (e.g., 6-Cl or 8-Br) with aryl/heteroaryl boronic acids .
  • C–H activation : Pd(II)/Ag(I) systems for direct arylation at electron-rich positions (e.g., C-7) .

Q. How can biological activity mechanisms (e.g., enzyme inhibition) be systematically evaluated?

Answer:

  • In vitro assays :
    • Kinase inhibition : Measure IC₅₀ values against JAK1/2 using ATP-Glo™ assays .
    • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or C. albicans .
  • Structural-activity relationships (SAR) : Modify substituents (e.g., 6-Cl → 6-CN) and correlate with activity trends .
    Contradictions in bioactivity data may arise from assay conditions (e.g., serum protein binding) or off-target effects .

Q. How are data contradictions in synthesis or characterization resolved?

Answer:

  • Reproducibility checks : Validate crystal structures (e.g., CCDC deposition codes) and compare with reported data .
  • Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas conflicting with NMR .
  • Computational modeling : DFT calculations predict substituent effects on reactivity or stability, resolving discrepancies in reaction outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.